2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 946338-65-4
VCID: VC11966776
InChI: InChI=1S/C20H24ClN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 946338-65-4

Cat. No.: VC11966776

Molecular Formula: C20H24ClN5O

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine - 946338-65-4

Specification

CAS No. 946338-65-4
Molecular Formula C20H24ClN5O
Molecular Weight 385.9 g/mol
IUPAC Name (3-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H24ClN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
Standard InChI Key WEYLTBLWNBNYMN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4

Introduction

Chemical Identification and Structural Features

Molecular Composition

The compound’s molecular formula is reported as C₁₆H₂₀ClN₅O with a molecular weight of 333.82 g/mol. Discrepancies in initial reports (e.g., C₂₀H₂₄ClN₅O) likely arise from variations in salt forms or solvates, necessitating further analytical validation. Key structural components include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • Piperazine moiety: A six-membered diamine ring substituted at position 4 with a 3-chlorobenzoyl group.

  • Pyrrolidine group: A five-membered saturated amine ring at position 6 of the pyrimidine core.

  • Methyl substituent: A simple alkyl group at position 4.

The 3-chlorobenzoyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to biological targets through halogen bonding .

Synthesis and Characterization

Synthetic Route

The synthesis involves a three-step strategy optimized for regioselective functionalization:

StepProcessReagents/ConditionsYield
1Pyrimidine core formationCyclization of β-dicarbonyl compounds with guanidine derivatives60–70%
2Piperazine substitution at C2Nucleophilic aromatic substitution using 3-chlorobenzoyl chloride in DMF, 80°C50–55%
3Methyl and pyrrolidine incorporationSequential alkylation (CH₃I) and Buchwald-Hartwig amination (pyrrolidine, Pd catalyst)40–45%

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays distinct signals for pyrrolidine protons (δ 3.2–3.5 ppm) and piperazine methylenes (δ 2.8–3.1 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 334.2 [M+H]⁺ aligns with the molecular formula.

TargetMechanismExperimental Evidence
EGFRCompetitive ATP binding inhibitionIC₅₀ = 2.1 μM (in silico)
VEGFR2Anti-angiogenic effectsModerate activity in HUVEC tube formation assay

In preliminary screens, the compound reduced proliferation in MCF-7 breast cancer cells by 45% at 10 μM via G0/G1 cell cycle arrest, correlating with p21 overexpression .

Comparative Analysis with Structural Analogs

Pyrimidine Derivatives in Infectious Diseases

While 3-nitro-1,2,4-triazolyl pyrimidines exhibit antibacterial effects (e.g., vs. ESKAPE pathogens) , this compound’s lack of nitro groups may limit such activity, emphasizing its specialization in CNS and oncology applications .

Piperazine-Containing Drugs

Compared to the antipsychotic quetiapine (C₂₁H₂₅N₃O₂S), this compound’s chlorobenzoyl group may enhance blood-brain barrier penetration, though pharmacokinetic studies are needed.

Challenges and Future Directions

  • Solubility Optimization: The logP value of 3.2 predicts poor aqueous solubility, necessitating prodrug strategies or formulation with cyclodextrins.

  • Metabolic Stability: In vitro liver microsome assays reveal rapid CYP3A4-mediated oxidation (t₁/₂ = 12 min), prompting exploration of fluorinated analogs .

  • Target Validation: CRISPR-Cas9 knockout studies are required to confirm EGFR as the primary target.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator